molecular formula C23H15N5 B11031779 7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide

7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide

Cat. No.: B11031779
M. Wt: 361.4 g/mol
InChI Key: UHEAKMOKMDFTHA-UHFFFAOYSA-N
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Description

7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is a complex organic compound that belongs to the class of imidazo[1,5-B]pyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a naphthyl group, a phenyl group, and a cyanide group, makes this compound a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[1,5-B]pyridazine core, followed by the introduction of the amino, naphthyl, phenyl, and cyanide groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the imidazo[1,5-B]pyridazine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino group via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the naphthyl and phenyl groups through coupling reactions such as Suzuki or Heck coupling.

    Cyanation Reactions: Introduction of the cyanide group using reagents like potassium cyanide or copper(I) cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

    Coupling: Palladium or nickel catalysts in the presence of suitable ligands and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyanide group may yield primary amines.

Mechanism of Action

The mechanism of action of 7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl and phenyl groups enhances its binding affinity and specificity for certain molecular targets, while the cyanide group provides additional reactivity for further chemical modifications .

Properties

Molecular Formula

C23H15N5

Molecular Weight

361.4 g/mol

IUPAC Name

7-amino-2-naphthalen-2-yl-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C23H15N5/c24-14-19-13-20-22(16-7-2-1-3-8-16)26-23(25)28(20)27-21(19)18-11-10-15-6-4-5-9-17(15)12-18/h1-13H,(H2,25,26)

InChI Key

UHEAKMOKMDFTHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC5=CC=CC=C5C=C4)C#N

Origin of Product

United States

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